molecular formula C18H23BO4 B13486246 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13486246
M. Wt: 314.2 g/mol
InChI Key: NQAWLFPCYVDFES-UHFFFAOYSA-N
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Description

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with two methoxy groups at positions 4 and 7, and a boronic ester group at position 1. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,7-dimethoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The naphthalene ring can undergo reduction reactions to form dihydronaphthalene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products Formed

    Oxidation: 2-(4,7-Dimethoxynaphthalen-1-yl)boronic acid.

    Reduction: 2-(4,7-Dimethoxydihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: 2-(4,7-Dihydroxylnaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The naphthalene ring provides stability and enhances the reactivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4,7-Dihydroxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

This compound is unique due to the presence of two methoxy groups on the naphthalene ring, which enhances its solubility and reactivity in various chemical reactions. The boronic ester group also provides versatility in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Biological Activity

The compound 2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

C15H19BO4\text{C}_{15}\text{H}_{19}\text{B}\text{O}_4

This structure features a naphthalene ring substituted with two methoxy groups and a dioxaborolane moiety.

Physical Properties

PropertyValue
Molecular Weight277.27 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant properties.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of similar boron-containing compounds. For instance:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that certain boron compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
  • Neuroprotective Effects : Research has indicated that naphthalene derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation .
  • Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties against various pathogens .

Case Study 1: Anticancer Activity

A recent study investigated the effects of a closely related compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Properties

In an animal model of neurodegeneration induced by oxidative stress, administration of a methoxy-substituted naphthalene derivative resulted in improved cognitive function and reduced markers of oxidative damage in brain tissues .

Properties

Molecular Formula

C18H23BO4

Molecular Weight

314.2 g/mol

IUPAC Name

2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3

InChI Key

NQAWLFPCYVDFES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=C(C=C2)OC)OC

Origin of Product

United States

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